(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
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Description
“®-2-Amino-3,3-dimethylbutanoic acid hydrochloride” is a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are characteristic of amino acids. The “®” denotes the absolute configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral center. Techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often used to confirm the structures of similar compounds .
Chemical Reactions Analysis
Amines, like the amino group in this compound, can react with acids to form salts . Additionally, carboxylic acids can participate in various reactions, including esterification and amide formation.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. These properties could be analyzed using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and UV-Vis spectroscopy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBOHVAVKHHTK-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride | |
CAS RN |
112720-39-5 |
Source
|
Record name | 3-Methyl-D-valine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P845TZL58W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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